molecular formula C38H60O8-2 B14275336 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 137204-05-8

2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate

Cat. No.: B14275336
CAS No.: 137204-05-8
M. Wt: 644.9 g/mol
InChI Key: CTCDUNSVNKYNRA-UHFFFAOYSA-L
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Description

2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two tetradecyloxycarbonyl groups and two carboxylate groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 2,5-dihydroxyterephthalic acid with tetradecyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(ethoxycarbonyl)benzene-1,4-dicarboxylate
  • 2,5-Bis(methoxycarbonyl)benzene-1,4-dicarboxylate
  • 2,5-Bis(butyloxycarbonyl)benzene-1,4-dicarboxylate

Uniqueness

Compared to similar compounds, 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has longer alkyl chains, which enhance its hydrophobic interactions and make it more suitable for applications involving lipid membranes and hydrophobic environments. This unique structural feature distinguishes it from other compounds with shorter alkyl chains, providing specific advantages in certain applications.

Properties

CAS No.

137204-05-8

Molecular Formula

C38H60O8-2

Molecular Weight

644.9 g/mol

IUPAC Name

2,5-bis(tetradecoxycarbonyl)terephthalate

InChI

InChI=1S/C38H62O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-45-37(43)33-29-32(36(41)42)34(30-31(33)35(39)40)38(44)46-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H,39,40)(H,41,42)/p-2

InChI Key

CTCDUNSVNKYNRA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCCCCCCC)C(=O)[O-]

Origin of Product

United States

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